molecular formula C9H8N2 B2827023 1-Vinyl-1H-benzimidazole CAS No. 26972-40-7

1-Vinyl-1H-benzimidazole

Cat. No. B2827023
CAS RN: 26972-40-7
M. Wt: 144.177
InChI Key: KBICSUODQLDGFE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 1-Vinyl-1H-benzimidazole is C9H8N2 . The InChI Code is 1S/C9H8N2/c1-2-11-7-10-8-5-3-4-6-9(8)11/h2-7H,1H2 .


Chemical Reactions Analysis

1-Vinyl-1H-benzimidazole and its derivatives have been a focal point in synthetic chemistry due to their pharmacophoric groups. They are known for significant antiparasitic activity against infectious diseases. These compounds are utilized in the synthesis of various drugs.


Physical And Chemical Properties Analysis

1-Vinyl-1H-benzimidazole is a white powder that is soluble in organic solvents such as ethanol and chloroform. It has a molecular weight of 144.18 .

Scientific Research Applications

Synthesis and Chemical Properties

1-Vinyl-1H-benzimidazole and its derivatives have been a focal point in synthetic chemistry due to their pharmacophoric groups, known for significant antiparasitic activity against infectious diseases. These compounds are utilized in the synthesis of various drugs, such as benznidazole, the primary treatment for Chagas disease in Brazil. The synthesis of 2-nitro-1-vinyl-1H-imidazole, in particular, has been highlighted for its simplicity and direct approach, demonstrating potent anti-T. cruzi activity and low cytotoxicity, indicating its potential in antichagasic drug design (Velez et al., 2022).

Biological and Pharmacological Applications

Benzimidazole derivatives have shown a broad spectrum of biological properties. They have been identified as inhibitors of mammalian DNA topoisomerase I, a pivotal enzyme involved in DNA replication. These derivatives are critical in pharmacology for their antibacterial, antifungal, antimicrobial, antiprotozoal, and antihelmintic activities. Additionally, specific 1H-benzimidazole derivatives exhibit potent topoisomerase I inhibition, providing a foundation for the development of novel therapeutic agents (Alpan, Gunes, & Topçu, 2007).

Material Science and Engineering Applications

1-Vinyl-1H-benzimidazole compounds have been utilized in the creation of novel blend membranes for Proton Exchange Membrane Fuel Cells (PEMFC), especially in environments with low relative humidity. These membranes, created by grafting fluorocopolymers with azole functions like imidazole, benzimidazole, and 1H-1,2,4-triazole, have been extensively studied to understand the influence of the azole group on the membrane’s microstructure, thermal properties, and proton conductivity. This research indicates the potential of these compounds in enhancing the performance and efficiency of PEMFCs (Campagne et al., 2013).

Molecular Interaction and Structure Analysis

Studies have also been conducted on the molecular structure and interactions of 1-vinyl-1H-benzimidazole derivatives. Specific intramolecular interactions in these molecules, such as C-H...N, have been characterized using NMR data, revealing the formation of a nine-membered intramolecular ring. This peculiar interaction hints at the unique chemical behavior of these compounds and their potential utility in various chemical and pharmacological applications (Afonin et al., 1991).

Mechanism of Action

Benzimidazole derivatives have shown a broad spectrum of biological properties . They have been identified as inhibitors of mammalian DNA topoisomerase I, a pivotal enzyme involved in DNA replication . These derivatives are critical in pharmacology for their antibacterial, antifungal, antimicrobial, antiprotozoal, and antihelmintic activities .

Future Directions

Benzimidazole derivatives have shown a broad spectrum of biological properties . They have been identified as inhibitors of mammalian DNA topoisomerase I, a pivotal enzyme involved in DNA replication . These derivatives are critical in pharmacology for their antibacterial, antifungal, antimicrobial, antiprotozoal, and antihelmintic activities . Several promising therapeutic candidates are undergoing human trials, and some of these are going to be approved for clinical use .

properties

IUPAC Name

1-ethenylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c1-2-11-7-10-8-5-3-4-6-9(8)11/h2-7H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBICSUODQLDGFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CN1C=NC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Vinyl-1H-benzimidazole

Synthesis routes and methods

Procedure details

To 3.61 g (20 mmoles) of 1-(2-chloroethyl)benzimidazole in 50 ml of tetrahydrofuran was added in portions 960 mg (20 mmoles) of 50% sodium hydride and the mixture allowed to stir for 3 hours. The solids were filtered, washed with tetrahydrofuran and the washings and filtrate evaporated to dryness. The residue was dissolved in acetonitrile, washed with hexane and the acetonitrile concentrated to give 2.77 g of product as a yellow oil.
Quantity
3.61 g
Type
reactant
Reaction Step One
Quantity
960 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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